molecular formula C14H14N4S B2624372 3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole CAS No. 880457-25-0

3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B2624372
CAS No.: 880457-25-0
M. Wt: 270.35
InChI Key: VAWZJEPORQLTBV-UHFFFAOYSA-N
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Description

3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core with a sulfanyl group attached to a methylbutenyl side chain

Mechanism of Action

    Target of action

    Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

    Mode of action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole”, it’s difficult to provide a detailed explanation of its mode of action.

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “this compound” would depend on its specific targets, which are currently unknown.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. One common method includes the halocyclization of 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with iodine and bromine . This reaction results in the formation of 3-halomethyl-10H-[1,3]thiazolo[3′,2′:2,3][1,2,4]triazino[5,6-b]indol-4-ium halides . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the halocyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogens (Iodine, Bromine): Used in halocyclization reactions.

    Solvents (DMF): Commonly used to dissolve reactants and facilitate reactions.

    Catalysts: Various catalysts may be employed to enhance reaction rates and yields.

Major Products Formed

The major products formed from the reactions of this compound include halomethyl derivatives and other substituted triazinoindoles .

Scientific Research Applications

3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific side chain and the presence of the sulfanyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(3-methylbut-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-9(2)7-8-19-14-16-13-12(17-18-14)10-5-3-4-6-11(10)15-13/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWZJEPORQLTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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